Cas no 1844849-10-0 (PF-06821497)
PF-06821497 es un compuesto químico inhibidor de la enzima EZH2, diseñado para el tratamiento de neoplasias malignas, incluidos los linfomas y tumores sólidos. Su mecanismo de acción se centra en la modulación epigenética, específicamente en la supresión de la metilación de histonas, lo que impide la proliferación de células cancerosas. Este inhibidor altamente selectivo muestra una potente actividad antitumoral en modelos preclínicos, con un perfil farmacocinético favorable y baja toxicidad en tejidos sanos. Su diseño molecular optimizado mejora la biodisponibilidad y la penetración en tejidos diana, ofreciendo ventajas terapéuticas en comparación con otros inhibidores de EZH2. Estudios demuestran su eficacia en pacientes con mutaciones específicas en la vía PRC2.

PF-06821497 structure
Nombre del producto:PF-06821497
PF-06821497 Propiedades químicas y físicas
Nombre e identificación
-
- S4L4MM20B6
- 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-7-[(R)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one
- GTPL10516
- BDBM50246967
- DB14799
- compound 23a [PMID: 29211475]
- PF06821497
- Q29209799
- 1(2H)-Isoquinolinone, 5,8-dichloro-2-((1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl)-3,4-dihydro-7-((R)-methoxy-3-oxetanylmethyl)-
- 5,8-dichloro-2-[(4-methoxy-6-m
- CID 118572065
- 1(2H)-Isoquinolinone, 5,8-dichloro-2-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-3,4-dihydro-7-[(R)-methoxy-3-oxetanylmethyl]-
- PF 06821497,PF06821497
- DA-76781
- 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-7-[(R)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoqinolin-1(2H)-one
- D12845
- CJD
- compound 23a (PMID: 29211475)
- NSC800019
- PF 06821497
- MEVROMETOSTAT [USAN]
- PF-06821497
- CS-0092626
- NSC-800019
- HY-101571A
- AKOS040734437
- TS-07857
- SCHEMBL17330426
- (R)-5,8-dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one
- 5,8-dichloro-7-((R)-methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-1-one
- 5,8-dichloro-2-((4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl)-7-((R)-methoxy(oxetan-3-yl)methyl)-3,4-dihydroisoquinolin-1-one
- UNII-S4L4MM20B6
- CHEMBL4080228
- EZH2 Inhibitor PF-06821497
- 5,8-dichloro-7-[(R)-methoxy(oxetan-3-yl)methyl]-2-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
- 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(R)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one
- Mevrometostat
- Mevrometostat (USAN)
- 1844849-10-0
-
- Renchi: 1S/C22H24Cl2N2O5/c1-11-6-17(29-2)15(21(27)25-11)8-26-5-4-13-16(23)7-14(19(24)18(13)22(26)28)20(30-3)12-9-31-10-12/h6-7,12,20H,4-5,8-10H2,1-3H3,(H,25,27)/t20-/m1/s1
- Clave inchi: RXCVUHMIWHRLDF-HXUWFJFHSA-N
- Sonrisas: ClC1=C2C(N(C([H])([H])C3C(N([H])C(C([H])([H])[H])=C([H])C=3OC([H])([H])[H])=O)C([H])([H])C([H])([H])C2=C(C([H])=C1[C@@]([H])(C1([H])C([H])([H])OC1([H])[H])OC([H])([H])[H])Cl)=O
Atributos calculados
- Calidad precisa: 466.1062273g/mol
- Masa isotópica única: 466.1062273g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 31
- Cuenta de enlace giratorio: 6
- Complejidad: 797
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 77.1
- Xlogp3: 2.1
Propiedades experimentales
- Denso: 1.41±0.1 g/cm3(Predicted)
- Punto de ebullición: 710.7±60.0 °C(Predicted)
- PKA: 10.80±0.10(Predicted)
PF-06821497 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
LKT Labs | P200097-5 mg |
PF-06821497 |
1844849-10-0 | ≥99% | 5mg |
$195.00 | 2023-07-10 | |
LKT Labs | P200097-1 mg |
PF-06821497 |
1844849-10-0 | ≥99% | 1mg |
$95.00 | 2023-07-10 | |
LKT Labs | P200097-1mg |
PF-06821497 |
1844849-10-0 | ≥99% | 1mg |
$99.80 | 2024-05-21 | |
MedChemExpress | HY-101571A-25mg |
PF-06821497 |
1844849-10-0 | 99.37% | 25mg |
¥6800 | 2024-07-23 | |
MedChemExpress | HY-101571A-5mg |
PF-06821497 |
1844849-10-0 | 99.37% | 5mg |
¥2900 | 2024-07-23 | |
Ambeed | A1176458-25mg |
(R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one |
1844849-10-0 | 98% | 25mg |
$770.0 | 2024-07-28 | |
LKT Labs | P200097-10 mg |
PF-06821497 |
1844849-10-0 | ≥99% | 10mg |
$325.00 | 2023-07-10 | |
Axon Medchem | 3695-2mg |
PF-06821497 |
1844849-10-0 | 99% | 2mg |
€160.00 | 2025-03-06 | |
Ambeed | A1176458-10mg |
(R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one |
1844849-10-0 | 98% | 10mg |
$385.0 | 2024-07-28 | |
MedChemExpress | HY-101571A-1mg |
PF-06821497 |
1844849-10-0 | 99.37% | 1mg |
¥1300 | 2024-07-23 |
PF-06821497 Literatura relevante
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
1844849-10-0 (PF-06821497) Productos relacionados
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 503537-97-1(4-bromooct-1-ene)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1844849-10-0)PF-06821497

Pureza:99%/99%/99%/99%
Cantidad:50mg/25mg/10mg/5mg
Precio ($):1177/693/346/205
atkchemica
(CAS:1844849-10-0)PF-06821497

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe